
3,4,5-Trimethoxyphenol
Overview
Description
3,4,5-Trimethoxyphenol (C₉H₁₂O₄, molecular weight: 184.19 g/mol) is a phenolic compound characterized by a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions and a hydroxyl group at the 1 position. Its crystal structure has been extensively studied, revealing a monoclinic system (space group P2₁/c) with lattice parameters a = 15.355 Å, b = 11.139 Å, c = 11.546 Å, and β = 111.38° . The asymmetric unit contains two independent molecules stabilized by O–H···O hydrogen bonds, forming supramolecular chains along the b-axis .
This compound is synthesized via Baeyer–Villiger oxidation of 3,4,5-trimethoxybenzaldehyde using m-CPBA (meta-chloroperbenzoic acid), yielding 13.9–25.1% under optimized conditions . It serves as a key intermediate in synthesizing bioactive molecules, such as scutellarein (a flavonoid with neuroprotective properties) and 5,6,7,3',4'-pentamethoxyisoflavone . Naturally, it is isolated from plants like Chaenomeles sinensis , Dasymaschalon rostratum , and Salmalia malabaricum , where it contributes to antioxidant and medicinal activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Antiarol can be synthesized through the methylation of pyrogallol (1,2,3-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethyl sulfoxide (DMSO). The reaction yields 3,4,5-trimethoxyphenol as the final product .
Industrial Production Methods
Industrial production of Antiarol involves the extraction of the compound from natural sources, such as Cochlospermum vitifolium. The plant material is subjected to solvent extraction, followed by purification processes like column chromatography to isolate and purify Antiarol .
Chemical Reactions Analysis
Types of Reactions
Antiarol undergoes various chemical reactions, including:
Oxidation: Antiarol can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of Antiarol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoquinone.
Reduction: Formation of 3,4,5-trimethoxycyclohexanol.
Substitution: Formation of halogenated derivatives like 3,4,5-trimethoxyphenyl bromide.
Scientific Research Applications
Chemical Properties and Structure
3,4,5-Trimethoxyphenol is a phenolic compound characterized by three methoxy groups (-OCH₃) attached to the benzene ring at positions 3, 4, and 5. This substitution pattern enhances its solubility and reactivity compared to other phenolic compounds. The molecular formula for TMP is C₉H₁₂O₄, with a molecular weight of 184.19 g/mol .
Antioxidant Activity
Research indicates that TMP exhibits significant antioxidant properties. It has been studied for its potential to scavenge free radicals and reduce oxidative stress in biological systems. For instance, a study demonstrated that TMP can inhibit lipid peroxidation in cell membranes, suggesting its utility in preventing oxidative damage associated with various diseases .
Anticancer Properties
TMP has shown promise in cancer research. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways involved in cell survival and death. For example, TMP has been reported to affect the expression of Bcl-2 and Bax proteins, which are critical regulators of apoptosis . This makes it a candidate for further investigation as an adjunct therapy in cancer treatment.
Synthesis of Pharmaceutical Intermediates
TMP serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the preparation of compounds like scutellarin and other natural products with medicinal properties. The methods for synthesizing TMP have been optimized to enhance yield and reduce by-products, making it more feasible for industrial applications .
Flavoring Agent
In the food industry, TMP is recognized for its flavoring properties. It contributes to the aroma profile of certain foods and beverages, particularly wines where it has been identified as a volatile phenol associated with smoke taint . Its presence can influence sensory perceptions and is thus monitored during wine production.
Preservation
Due to its antioxidant properties, TMP may also be explored as a natural preservative in food products. By inhibiting oxidation processes that lead to spoilage, it could extend the shelf life of various food items while maintaining quality.
Bioremediation
TMP's chemical structure allows it to interact with various pollutants in the environment. Research has suggested that it could be used in bioremediation efforts to degrade harmful compounds in contaminated sites . Its ability to stabilize free radicals may also play a role in mitigating environmental pollutants.
Case Studies
Mechanism of Action
Antiarol exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species. This activity helps protect cells from oxidative damage and contributes to its potential therapeutic effects. The molecular targets and pathways involved include the inhibition of oxidative stress-related enzymes and modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The methoxy groups in this compound enhance electron donation, stabilizing free radicals and improving antioxidant capacity compared to non-phenolic analogs like 1,3,5-trimethoxybenzene .
- Replacement of methoxy groups with methyl (e.g., 3,4,5-trimethylphenol) eliminates hydrogen-bonding capability, reducing solubility and bioactivity .
Table 2: Antiproliferative and Cytotoxic Activity
Key Observations :
- Derivatives of this compound exhibit lower antiproliferative activity compared to analogs with 4-hydroxymethylpiperidine moieties, highlighting the importance of hydrogen-bonding groups in cancer cell targeting .
- Glycosidation (e.g., β-D-glucopyranoside conjugation) enhances cytotoxicity, as seen in this compound-β-D-glucoside’s activity against hepatoma cells .
Key Observations :
- This compound is a versatile precursor in multi-step syntheses, achieving higher yields (58–76%) compared to routes starting from 3,4,5-trimethoxybenzaldehyde (25.1%) .
- Its phenolic hydroxyl group enables regioselective functionalization, unlike non-phenolic analogs like 1,3,5-trimethoxybenzene .
Biological Activity
3,4,5-Trimethoxyphenol, also known as trimethoxyphenol or TMP, is a phenolic compound with significant biological activity. Found in various plant species, it has garnered attention for its potential therapeutic applications due to its antioxidant, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by experimental data and case studies.
Chemical Structure and Properties
This compound is characterized by three methoxy groups attached to a phenolic ring. Its chemical structure can be represented as:
This configuration contributes to its solubility and reactivity, influencing its biological interactions.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄O₃ |
Molecular Weight | 182.22 g/mol |
Melting Point | 56-58 °C |
Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study conducted by Shibata et al. (2021) demonstrated that TMP effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The compound's antioxidant capacity was evaluated using several assays, including DPPH and ABTS radical scavenging tests.
Table 2: Antioxidant Activity of this compound
Assay Type | IC50 Value (µM) |
---|---|
DPPH Scavenging | 15.6 |
ABTS Scavenging | 12.8 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A study published in the Journal of Medicinal Plants Research found that TMP exhibited inhibitory effects against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial activity.
Table 3: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Anti-inflammatory Properties
In addition to its antioxidant and antimicrobial activities, TMP has demonstrated anti-inflammatory effects in vitro. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antioxidant Effects in Animal Models
In a controlled study involving rats subjected to oxidative stress via a high-fat diet, administration of TMP resulted in a significant reduction in malondialdehyde (MDA) levels—a marker of lipid peroxidation—compared to control groups. This supports the compound's role as an effective antioxidant in vivo.
Case Study 2: Antimicrobial Efficacy Against Biofilms
A recent investigation explored the efficacy of TMP against biofilm-forming bacteria. The results indicated that TMP not only inhibited biofilm formation but also disrupted established biofilms of Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent against chronic infections.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxy groups enhance electron donation capabilities, allowing TMP to neutralize free radicals effectively.
- Enzyme Inhibition : TMP has been shown to inhibit enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.
- Membrane Disruption : The hydrophobic nature of TMP allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
Q & A
Basic Research Questions
Q. What experimental methods are employed to determine the crystal structure of 3,4,5-Trimethoxyphenol?
The crystal structure of this compound is typically resolved using single-crystal X-ray diffraction (XRD) . Key parameters include:
- Crystal system : Monoclinic, space group P21/c
- Unit cell dimensions : a = 15.355 Å, b = 11.139 Å, c = 11.546 Å, β = 111.38°
- Hydrogen bonding : O–H···O interactions form supramolecular chains along the b-axis, while C–H···O and C–H···π interactions stabilize the 3D lattice .
Data collection involves a Bruker SMART CCD diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). Refinement uses least-squares methods, achieving R = 0.051 and wR = 0.123 .
Q. How is the antioxidant capacity of this compound experimentally assessed?
Antioxidant activity is evaluated via hydrogen atom transfer (HAT) assays (e.g., DPPH radical scavenging) and thermodynamic studies . Key methodologies include:
- Calorimetry : Measures enthalpy of fusion (ΔfusH = 31.94 kJ/mol at 420.2 K) .
- Density Functional Theory (DFT) : Calculates bond dissociation enthalpies (BDEs) of phenolic O–H bonds to predict radical scavenging efficiency .
Experimental data are cross-validated with theoretical models to resolve discrepancies between observed and predicted reactivity .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?
The crystal lattice is stabilized by:
- Strong O–H···O hydrogen bonds (2.65–2.70 Å) forming 1D chains.
- Weak C–H···O interactions (3.20–3.30 Å) creating 2D layers.
- C–H···π interactions (3.45 Å) between methoxy groups and aromatic rings .
These interactions reduce molecular mobility, enhancing thermal stability. Deviations in methoxy group planarity (up to 0.0137 Å) may modulate electron delocalization, affecting redox behavior .
Q. What advanced techniques are used to study its role in biological signaling pathways?
In pharmacological research, this compound’s interactions are probed via:
- Kinase inhibition assays : Evaluates modulation of MAPK/ERK or PI3K/Akt/mTOR pathways.
- NF-κB luciferase reporter systems : Quantifies anti-inflammatory effects by measuring transcriptional activity .
- PROTAC-based degradation : Assesses targeted protein knockdown efficiency in cancer models .
Natural sourcing (e.g., Salmalia malabaricum) is validated using GC-MS and NMR to isolate bioactive fractions .
Q. How is computational chemistry applied to resolve contradictions in antioxidant data?
Discrepancies between experimental and theoretical antioxidant metrics are addressed by:
- Multi-reference methods : Corrects for spin-contamination errors in DFT calculations of radical intermediates.
- Solvent effect modeling : Polarizable continuum models (PCM) account for solvent interactions in BDE calculations .
For example, Matos et al. (2008) combined calorimetry with DFT to reconcile ΔfusH values with radical scavenging kinetics .
Properties
IUPAC Name |
3,4,5-trimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCDZPUMZAZMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214405 | |
Record name | 3,4,5-Trimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642-71-7 | |
Record name | 3,4,5-Trimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=642-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-TRIMETHOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXG8D4R582 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.